molecular formula C9H16ClNO3 B6218498 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride CAS No. 2742659-86-3

2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride

Cat. No.: B6218498
CAS No.: 2742659-86-3
M. Wt: 221.7
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Description

2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. For example, a diol such as 1,4-butanediol can react with an amine like piperidine under acidic conditions to form the spirocyclic intermediate.

    Introduction of the Acetic Acid Moiety: The spirocyclic intermediate is then functionalized with an acetic acid group. This can be achieved through a nucleophilic substitution reaction where the intermediate reacts with a halogenated acetic acid derivative, such as bromoacetic acid, in the presence of a base.

    Formation of the Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any ketone or aldehyde functionalities present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the carboxyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other bases in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of neurological disorders due to its unique structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride
  • methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetate hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate

Uniqueness

Compared to similar compounds, 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of an acetic acid moiety. This combination of features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2742659-86-3

Molecular Formula

C9H16ClNO3

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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